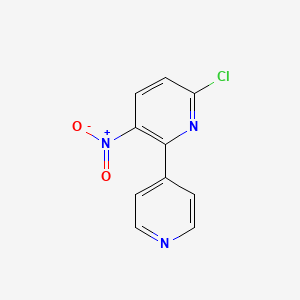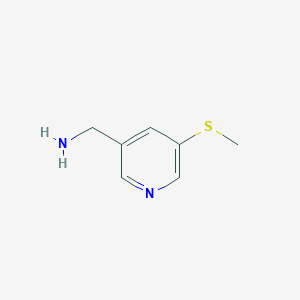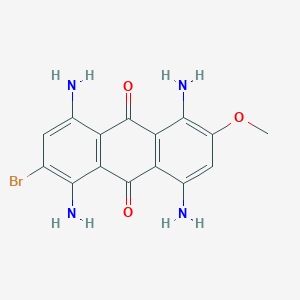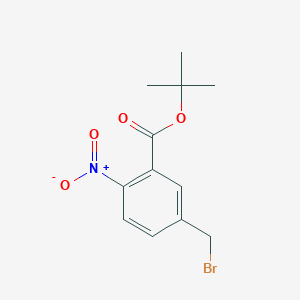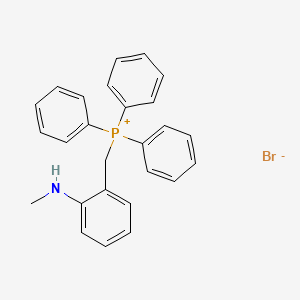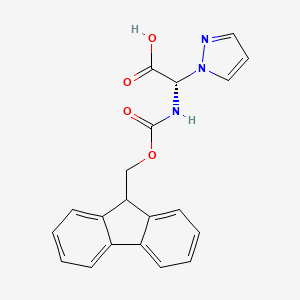
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is an Fmoc-protected alanine derivative. Alanine is one of the simplest amino acids, characterized by a methyl group as its side chain. The Fmoc group is typically used in peptide synthesis to protect the amino group during the coupling reactions . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH involves the protection of the amino group of 3-(1-pyrazolyl)-L-alanine with the Fmoc group. The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine . The reaction conditions generally involve:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk reagents: Fmoc-Cl, 3-(1-pyrazolyl)-L-alanine, and pyridine
Large-scale reactors: For mixing and reaction control
Purification: Typically involves crystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine
Coupling: Formation of peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt)
Major Products Formed
Deprotection: 3-(1-Pyrazolyl)-L-Ala-OH
Coupling: Peptides or peptide derivatives containing the 3-(1-pyrazolyl)-L-alanine residue.
科学研究应用
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis
Biology: In the study of protein-protein interactions and enzyme-substrate interactions
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
作用机制
The mechanism of action of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazolyl group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting peptides .
相似化合物的比较
Similar Compounds
Fmoc-L-Ala-OH: Lacks the pyrazolyl group, making it less versatile in certain applications
Boc-3-(1-Pyrazolyl)-L-Ala-OH: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group
Uniqueness
Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is unique due to the presence of both the Fmoc protecting group and the pyrazolyl group. This combination allows for selective deprotection and versatile interactions in peptide synthesis .
属性
分子式 |
C20H17N3O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
InChI 键 |
UZVSFNOZLUNTCX-SFHVURJKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4 |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


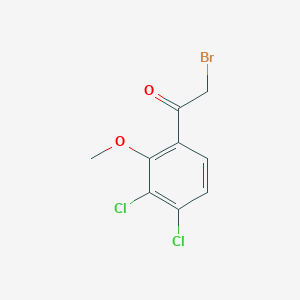
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
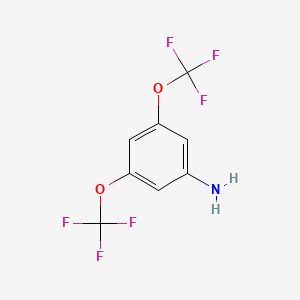
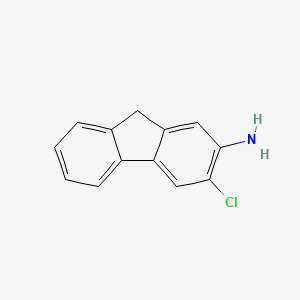
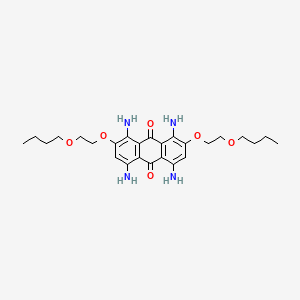
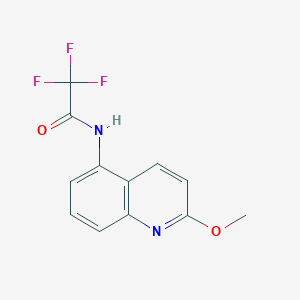
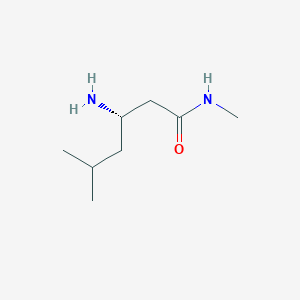
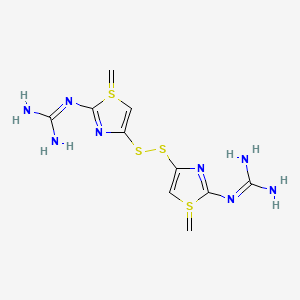
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
